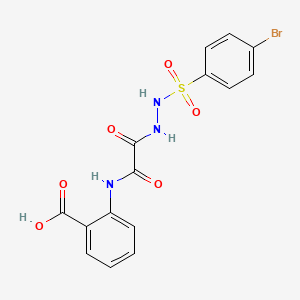![molecular formula C8H13ClO3S2 B14467818 Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate CAS No. 65462-83-1](/img/structure/B14467818.png)
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonothioyl group, and a sulfanyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted this compound derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanol.
科学的研究の応用
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, resulting in changes in their biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-oxopropanoate: Lacks the ethoxycarbonothioyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-bromo-3-[(ethoxycarbonothioyl)sulfanyl]propanoate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Ethyl 2-chloro-3-[(methylthio)carbonothioyl]propanoate:
特性
CAS番号 |
65462-83-1 |
|---|---|
分子式 |
C8H13ClO3S2 |
分子量 |
256.8 g/mol |
IUPAC名 |
ethyl 2-chloro-3-ethoxycarbothioylsulfanylpropanoate |
InChI |
InChI=1S/C8H13ClO3S2/c1-3-11-7(10)6(9)5-14-8(13)12-4-2/h6H,3-5H2,1-2H3 |
InChIキー |
RGRFAIOLNLXFOD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CSC(=S)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


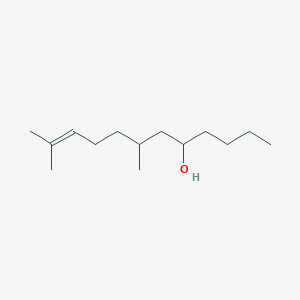
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)

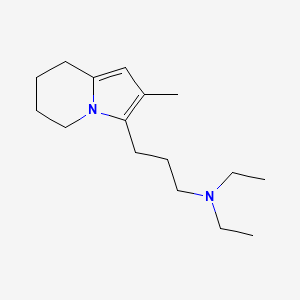
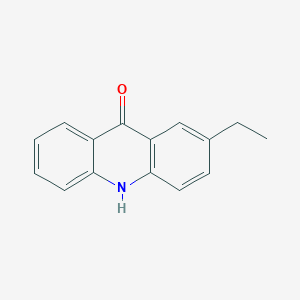
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
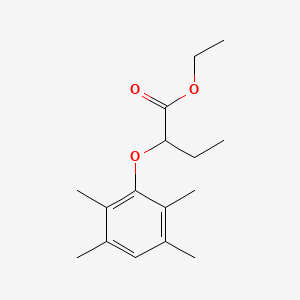
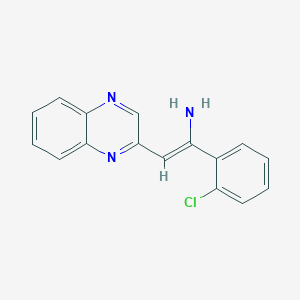
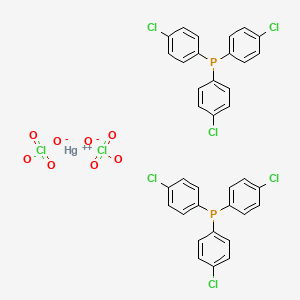
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)

